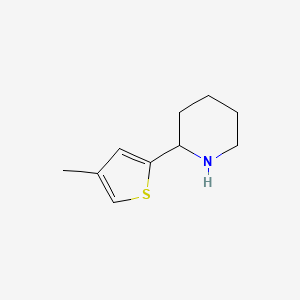
2-(4-Methylthiophen-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylthiophen-2-yl)piperidine is a compound that belongs to the class of heterocyclic organic compounds. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of these rings makes the compound significant in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophen-2-yl)piperidine typically involves the reaction of 4-methylthiophene-2-carbaldehyde with piperidine in the presence of a suitable catalyst. One common method is the Knoevenagel reaction, where the aldehyde reacts with piperidine in ethanol with a few drops of piperidine as a catalyst . The reaction is usually carried out at room temperature and yields the desired product after a few hours of stirring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiophen-2-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
2-(4-Methylthiophen-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-(4-Methylthiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring contributes to the compound’s electronic properties, enhancing its binding affinity and specificity. These interactions result in the modulation of biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylthiophen-3-yl)piperidine
- 2-(4-Methylphenyl)piperidine
- 2-(4-Methylpyridin-2-yl)piperidine
Uniqueness
2-(4-Methylthiophen-2-yl)piperidine is unique due to the presence of both the piperidine and thiophene rings. This combination imparts distinct electronic and steric properties, making the compound versatile in various applications. Compared to similar compounds, it exhibits enhanced biological activity and better physicochemical properties, making it a valuable compound in research and industry .
Properties
CAS No. |
526183-34-6 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
2-(4-methylthiophen-2-yl)piperidine |
InChI |
InChI=1S/C10H15NS/c1-8-6-10(12-7-8)9-4-2-3-5-11-9/h6-7,9,11H,2-5H2,1H3 |
InChI Key |
APHVQGNIIGAEEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


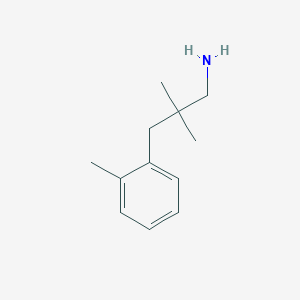
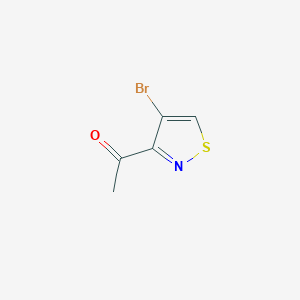
![5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13584895.png)
![1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)

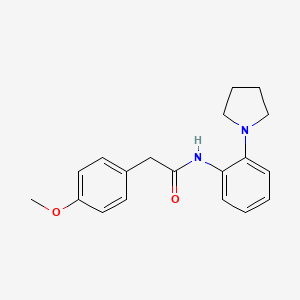


![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
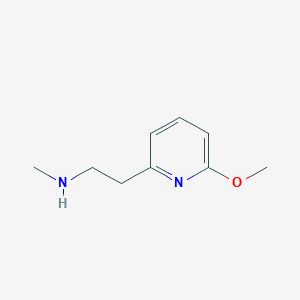
![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)

